![molecular formula C6H14N2 B1272337 3-(Dimethylamino)pyrrolidine CAS No. 69478-75-7](/img/structure/B1272337.png)
3-(Dimethylamino)pyrrolidine
Overview
Description
3-(Dimethylamino)pyrrolidine is a chemical compound that is related to various other compounds with dimethylamino groups and pyrrolidine or pyridine rings. While the specific compound 3-(Dimethylamino)pyrrolidine is not directly studied in the provided papers, there are several related compounds that can give insights into its potential properties and reactivity. For example, 4-(Dimethylamino)pyridine is used as a catalyst in iodolactonisation reactions , and 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones are synthesized using microwave-assisted synthesis .
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or microwave-assisted methods. For instance, 4-(Dimethylamino)pyridine is an effective catalyst for iodolactonisation , and microwave-assisted synthesis is used to create 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones efficiently . These methods could potentially be adapted for the synthesis of 3-(Dimethylamino)pyrrolidine.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Dimethylamino)pyrrolidine can be quite complex, with the possibility of forming rigid cyclic tetramers as seen in 3-(dimethylboryl)pyridine . The crystal structure of 4-(dimethylamino)pyridin-1-ium compounds reveals intricate hydrogen bonding and π-π stacking interactions . These structural features could be relevant when considering the molecular structure of 3-(Dimethylamino)pyrrolidine.
Chemical Reactions Analysis
Compounds with dimethylamino groups participate in a variety of chemical reactions. For example, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition and Michael-type reactions , and transformations of (1E,3E)-1-(benzoylamino)-4-(dimethylamino)buta-1,3-diene-1,2,3-tricarboxylates lead to the formation of pyridine and pyrrole derivatives . These reactions suggest that 3-(Dimethylamino)pyrrolidine could also engage in similar types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylamino compounds can vary widely. For instance, some 6-substituted-2,4-dimethyl-3-pyridinols exhibit remarkable antioxidant properties , while the bromination of 3-dimethylaminopyridine results in specific substitution patterns . These studies indicate that the physical and chemical properties of 3-(Dimethylamino)pyrrolidine would need to be investigated to understand its reactivity and potential applications fully.
Scientific Research Applications
Chemical Reactions and Synthesis
- Polyfluorocycloalkenes Reactions : 3-(Dimethylamino)pyrrolidine reacts with decafluorocyclohexene to form non-basic enamines, showcasing its utility in chemical synthesis and reaction studies (Powers, Stephens, & Tatlow, 1982).
- Microwave-Assisted Synthesis : Utilized in the microwave-assisted synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones, indicating its role in improving synthesis techniques (Vargas et al., 2012).
- Catalysis in Acylation Reactions : 4-(Dimethylamino)pyrrolidine hydrochloride acts as a recyclable catalyst for acylation of alcohols and phenols, highlighting its significance in catalytic processes (Liu, Ma, Liu, & Wang, 2014).
Spectroscopy and Material Science
- Surface Plasmon Resonance Spectroscopy : Investigates the use of 4-(dimethylamino)pyrrolidine for forming adhesion layers on gold surfaces, essential in material science applications (Gandubert & Lennox, 2006).
- Magnetic Circular Dichroism Studies : Used in studies involving ultraviolet transitions and magnetic circular dichroism spectroscopy, showing its relevance in photophysical research (Szydłowska et al., 2003).
Medicinal Chemistry and Drug Design
- Inhibitors of PRC2 Complex : Dimethylamino pyrrolidines are studied as inhibitors of the PRC2 complex through EED binding, important in drug discovery (Curtin et al., 2017).
- Receptor for Advanced Glycation End Products Inhibitor : A specific 3-(N,N-dimethylamino)pyrrolidine analog identified as a therapeutically useful inhibitor, showing its application in therapeutic agent development (Han et al., 2015).
Environmental and Green Chemistry
- Post-Combustion CO2 Capture : Examines the use of derivatives like 3-dimethylamino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine in CO2 capture, crucial in environmental chemistry (Bernhardsen et al., 2019).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the interaction of 3-(Dimethylamino)pyrrolidine with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 114.19 , which may influence its bioavailability
Result of Action
As a pyrrolidine derivative, it may have diverse biological activities .
Action Environment
It’s known that the compound is a flammable liquid and vapor, and it causes severe skin burns and eye damage . These safety considerations may influence how the compound is handled in different environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWMINJNRAQFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374367 | |
Record name | 3-(Dimethylamino)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)pyrrolidine | |
CAS RN |
69478-75-7 | |
Record name | 3-(Dimethylamino)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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